molecular formula C12H10ClNO2 B3271238 Ethyl 6-chloroquinoline-4-carboxylate CAS No. 54395-95-8

Ethyl 6-chloroquinoline-4-carboxylate

Cat. No.: B3271238
CAS No.: 54395-95-8
M. Wt: 235.66 g/mol
InChI Key: SKWBFZJHHKPNSX-UHFFFAOYSA-N
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Description

Ethyl 6-chloroquinoline-4-carboxylate (CAS 54395-95-8) is a high-purity chemical building block prized in medicinal chemistry for constructing sophisticated quinoline derivatives . This compound features a core 4-quinolone scaffold, a privileged structure in drug discovery known for its wide range of biological activities . The molecule serves as a versatile synthetic intermediate, particularly in the synthesis of N-substituted 4-quinolone-3-carboxamides , which are explored for their antitumor, anti-tubercular, and antiproliferative potentials . The strategic chlorine substituent on the quinoline ring is a common feature in pharmaceuticals, often used to optimize a compound's potency and pharmacokinetic properties . Researchers utilize this ester as a precursor in the development of novel therapeutic agents targeting various mechanisms, including tyrosine kinase inhibition and topoisomerase interference . Its primary value lies in its reactivity, allowing for further functionalization at the ester group and the nitrogen atom, enabling the creation of diverse libraries for biological screening . Handling Note: This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption .

Properties

IUPAC Name

ethyl 6-chloroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-6-14-11-4-3-8(13)7-10(9)11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWBFZJHHKPNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CC2=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloroquinoline-4-carboxylate typically involves the condensation of 2-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and chlorination. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran, and catalysts like molecular iodine or silica gel. Microwave-assisted synthesis and solvent-free conditions have also been explored to make the process more efficient and environmentally friendly .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes using similar synthetic routes. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact and improve cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloroquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

Ethyl 6-chloroquinoline-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antimalarial, antibacterial, and anticancer activities.

    Synthetic Organic Chemistry: Serves as a building block for the synthesis of more complex heterocyclic compounds.

    Industrial Chemistry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-chloroquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name CAS Number Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Differences
Ethyl 2-chloroquinoline-4-carboxylate 5467-61-8 Cl (2), COOEt (4) C₁₂H₁₀ClNO₂ 235.67 Chlorine at position 2 alters electronic effects and steric hindrance compared to position 6 .
Ethyl 4-chloroquinoline-3-carboxylate 13720-94-0 Cl (4), COOEt (3) C₁₂H₁₀ClNO₂ 235.67 Ester group at position 3 may influence hydrolysis rates and solubility .
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate 206257-39-8 Br (6), Cl (4), COOEt (3) C₁₂H₈BrClNO₂ 329.56 Bromine at position 6 increases molecular weight and alters reactivity compared to chlorine .
Ethyl 4-chloro-6-ethylquinoline-3-carboxylate - Cl (4), C₂H₅ (6), COOEt (3) C₁₄H₁₄ClNO₂ 263.72 Ethyl group at position 6 enhances lipophilicity and steric bulk .

Substituent Impact :

  • Position of Chlorine : A chlorine at position 6 (as in the target compound) creates a distinct electronic environment compared to position 2 or 3. This affects resonance stabilization, dipole moments, and interactions with biological targets .
  • Ester Group Position : The 4-carboxylate group may exhibit different hydrolysis kinetics compared to 3-carboxylate derivatives due to steric accessibility .

Physicochemical Properties

  • Solubility: Esters with electron-withdrawing groups (e.g., Cl at position 6) typically exhibit lower aqueous solubility compared to non-halogenated analogs. Ethyl 4-chloro-6-ethylquinoline-3-carboxylate (C₁₄H₁₄ClNO₂) has higher lipophilicity due to the ethyl substituent .
  • Stability: Chlorine at position 6 may stabilize the ester against hydrolysis compared to nitro-substituted analogs (e.g., ethyl 4-chloro-8-nitroquinoline-3-carboxylate), where the nitro group increases electrophilicity and reactivity .

Biological Activity

Ethyl 6-chloroquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 2-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and chlorination. Various methods have been explored to optimize this process, including microwave-assisted synthesis and solvent-free conditions to enhance efficiency and reduce environmental impact.

Biological Activity

This compound exhibits a range of biological activities, particularly in the fields of antimalarial , antibacterial , and anticancer research. Its activity can be attributed to its ability to interact with specific molecular targets within pathogens or cancer cells.

Antimalarial Activity

Recent studies have highlighted its potential as an antimalarial agent. For instance, derivatives of this compound have shown potent inhibitory activity against Plasmodium falciparum, the causative agent of malaria. The compounds were designed to target the farnesyltransferase (FTase) receptor, with some exhibiting binding energies as low as -10.11 kcal/mol, indicating strong interactions with the target .

Antibacterial and Anticancer Properties

In addition to antimalarial effects, this compound has been investigated for its antibacterial and anticancer properties. It acts as an inhibitor of lactate dehydrogenase (LDH), an enzyme often overexpressed in cancer cells. Compounds derived from this scaffold have demonstrated IC₅₀ values lower than 5 μM against LDHA, suggesting significant potential for therapeutic applications in oncology .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for the survival of pathogens and cancer cells.
  • Receptor Interaction : It binds to specific receptors, disrupting normal cellular functions and promoting apoptosis in cancer cells.
  • Substitution Reactions : The chlorine atom in the structure can be substituted with other nucleophiles, potentially enhancing its biological profile .

Case Studies

  • Antimalarial Efficacy :
    A study synthesized various derivatives of this compound and evaluated their antimalarial activity against P. falciparum. The most potent derivatives showed IC₅₀ values significantly lower than those of existing treatments, indicating a promising avenue for drug development .
  • Anticancer Activity :
    Another investigation focused on the anticancer potential of these compounds, revealing that certain derivatives effectively inhibited LDH activity in cancer cell lines. This inhibition correlated with reduced cell viability, suggesting that these compounds could serve as lead structures for developing new anticancer therapies .

Q & A

Q. What are the optimal synthetic routes for Ethyl 6-chloroquinoline-4-carboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted anilines with ethyl acetoacetate derivatives under acidic conditions. Systematic optimization includes:

  • Catalyst screening : Use protic acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility, while refluxing ethanol balances cost and reaction rate .
  • Temperature control : Reactions often proceed at 80–120°C; higher temperatures may accelerate byproduct formation.
  • Purity assessment : Post-synthesis, use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm purity (>95%) .

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL refinement resolves bond lengths and angles. For example, the ester carbonyl (C=O) bond length is typically ~1.21 Å .
  • ORTEP visualization : Use programs like ORTEP-3 to analyze thermal ellipsoids and confirm molecular geometry .
  • Spectroscopic cross-validation : Compare experimental IR (C=O stretch ~1720 cm⁻¹) and NMR (quinoline proton shifts at δ 8.5–9.0 ppm) with computational predictions (DFT/B3LYP/6-31G*) .

Advanced Research Questions

Q. How do substituent positions (e.g., chloro, methoxy) influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Electronic effects : Chloro groups at C6 increase electrophilicity of the quinoline core, enhancing nucleophilic substitution reactivity. Methoxy groups at C8 reduce electrophilicity via electron donation .
  • Biological assays : Compare IC₅₀ values in antimicrobial studies (e.g., Staphylococcus aureus MIC assays) to quantify substituent impact. Chloro derivatives often show 2–3× higher activity than methoxy analogs .
  • Computational modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

Q. What strategies address contradictory data in degradation studies under varying pH and temperature?

Methodological Answer:

  • Stability profiling : Conduct accelerated degradation studies (40°C/75% RH, pH 1–13) with LC-MS monitoring. For example, hydrolysis of the ester group dominates at pH >10, yielding 6-chloro-4-quinolinecarboxylic acid .
  • Kinetic analysis : Apply the Arrhenius equation to extrapolate shelf-life (t₉₀) from degradation rate constants. Discrepancies between experimental and predicted values may indicate non-Arrhenius behavior (e.g., phase changes) .
  • Mechanistic studies : Use ¹⁸O isotopic labeling to trace hydrolysis pathways and distinguish ester vs. amide bond cleavage .

Q. How can computational methods predict regioselectivity in functionalization reactions?

Methodological Answer:

  • DFT calculations : Calculate Fukui indices (Gaussian 16, B3LYP/6-311++G**) to identify nucleophilic (C3) and electrophilic (C6) sites. For example, C6 chloro substitution lowers the LUMO energy (-2.1 eV), favoring electrophilic attacks .
  • Molecular dynamics : Simulate solvent effects (e.g., DMSO vs. water) on transition-state geometries. Higher polarity solvents stabilize charge-separated intermediates, altering regioselectivity .

Q. What experimental designs validate the compound’s role as a synthetic intermediate in heterocyclic chemistry?

Methodological Answer:

  • Multi-step synthesis : Demonstrate utility by converting this compound to fused heterocycles (e.g., pyrido[3,2-f]quinolines) via Pd-catalyzed cross-coupling (Suzuki-Miyaura) or nucleophilic displacement .
  • Mechanistic probes : Use in situ IR to monitor intermediates (e.g., acyl chlorides) during amidation or ester hydrolysis. Compare yields under anhydrous vs. humid conditions .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting crystallographic and spectroscopic data on molecular conformation?

Methodological Answer:

  • Ring puckering analysis : Apply Cremer-Pople coordinates to quantify deviations from planarity in the quinoline ring. For example, puckering amplitude (θ) >10° indicates significant non-planarity, which NMR coupling constants (³JHH) may fail to detect .
  • Dynamic effects : Variable-temperature NMR (e.g., -90°C to 25°C) can "freeze" conformers undetected in room-temperature crystallography .

Q. What statistical approaches resolve variability in biological assay results across studies?

Methodological Answer:

  • Meta-analysis : Pool IC₅₀ data from multiple studies (e.g., antimicrobial, anticancer) and apply mixed-effects models to account for inter-lab variability. Use funnel plots to detect publication bias .
  • Dose-response refinement : Fit data to Hill equations (GraphPad Prism) and compare Hill slopes; slopes <1 suggest cooperative binding artifacts .

Tables of Key Data

Property Value Method Reference
Melting Point145–148°CDSC
LogP (Octanol-Water)2.8 ± 0.3Shake-flask/HPLC
Crystalline Space GroupP2₁/cX-ray diffraction
Quantum Yield (Fluorescence)0.42Fluorimetry (λₑₓ = 350 nm)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-chloroquinoline-4-carboxylate
Reactant of Route 2
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Ethyl 6-chloroquinoline-4-carboxylate

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